molecular formula C6H10O3 B3379925 2-Hydroxy-2,3-dimethylbut-3-enoic acid CAS No. 17891-10-0

2-Hydroxy-2,3-dimethylbut-3-enoic acid

Cat. No.: B3379925
CAS No.: 17891-10-0
M. Wt: 130.14 g/mol
InChI Key: KXXIUSPPIOSKAZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dimethylbut-3-enoic acid is an organic compound with the molecular formula C6H10O3. It is characterized by the presence of a hydroxyl group and a double bond within its structure. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2,3-dimethylbut-3-enoic acid can be synthesized through a multi-step chemical process. One common method involves the reaction of acetylene with methyl methacrylate to form 2,2-dimethyl-3-butenoic acid, which is then hydroxylated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3-dimethylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2,3-dimethylbut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-dimethylbut-3-enoic acid involves its interaction with specific molecular targets. The hydroxyl group and double bond within the compound’s structure allow it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2,3-dimethylbut-3-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-2,3-dimethylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)6(3,9)5(7)8/h9H,1H2,2-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXIUSPPIOSKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498021
Record name 2-Hydroxy-2,3-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17891-10-0
Record name 2-Hydroxy-2,3-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2,3-dimethylbut-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-2,3-dimethylbut-3-enoic acid
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Reactant of Route 6
2-Hydroxy-2,3-dimethylbut-3-enoic acid

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